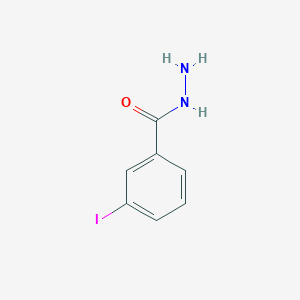

3-Iodobenzohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-iodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWUMULSRFHKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346854 | |

| Record name | 3-Iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39115-94-1 | |

| Record name | 3-Iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39115-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodobenzohydrazide and Its Derivatives

Established Synthetic Routes for 3-Iodobenzohydrazide

Traditional synthetic strategies for this compound primarily rely on wet chemistry techniques that have been well-documented in scientific literature. These methods are known for their reliability and scalability.

A widely employed and effective method for preparing this compound involves the reaction of a corresponding 3-iodobenzoic acid ester with hydrazine (B178648) hydrate (B1144303). mdpi.comfrontiersin.orgresearchgate.net Typically, the synthesis starts with a commercially available methyl or ethyl ester of 3-iodobenzoic acid. mdpi.comresearchgate.net This starting material is dissolved in a suitable solvent, most commonly ethanol (B145695), and then reacted with hydrazine hydrate. mdpi.comfrontiersin.orgresearchgate.net

The reaction mixture is heated to facilitate the nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the hydrazide. This process is generally efficient, with reported yields for this compound and its isomers being in the range of 67–72%. mdpi.comresearchgate.net A patent for a generalized preparation of hydrazide compounds suggests that by controlling reaction conditions and removing by-products like alcohol and water, yields can exceed 90%. google.com

Table 1: Synthesis of this compound via Ester Hydrazinolysis

| Starting Material | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Methyl 3-iodobenzoate (B1234465) | Hydrazine hydrate (100%) | Ethanol | Heating/Reflux | 67-72% mdpi.comresearchgate.net |

The use of reflux is a standard and crucial condition for the synthesis of iodobenzohydrazides from their esters. frontiersin.orguobasrah.edu.iq Refluxing involves heating the reaction mixture to its boiling point and condensing the resulting vapors back into the flask using a vertically mounted condenser. weebly.com This technique allows the reaction to be maintained at a constant, elevated temperature for an extended period without the loss of volatile reagents or solvent. weebly.com

For the preparation of this compound, the ester and hydrazine hydrate solution in ethanol is typically refluxed for several hours to ensure the reaction goes to completion. frontiersin.orguobasrah.edu.iq The duration of reflux can vary, with some procedures specifying 3 hours, while others may require longer periods to maximize the yield of the desired hydrazide product. uobasrah.edu.iqajgreenchem.com

The synthesis of this compound is often the initial step in a larger, multi-step synthetic pathway aimed at producing more complex and biologically active molecules. mdpi.comresearchgate.netsavemyexams.com In this context, the hydrazide acts as a key intermediate.

A common multi-step approach involves a two-step sequence:

Hydrazide Formation : Synthesis of this compound from methyl 3-iodobenzoate and hydrazine hydrate. mdpi.comresearchgate.net

Derivatization : The purified this compound is then used in a subsequent reaction, such as condensation with various aldehydes or ketones, to form a library of N-acylhydrazone derivatives. mdpi.comresearchgate.net

This modular approach allows for the systematic creation of diverse compounds from a common precursor, facilitating structure-activity relationship studies. For instance, a series of iodobenzoyldiazenido-functionalized polyoxometalates were prepared in a multi-step process where the corresponding iodobenzohydrazides were synthesized first and then reacted further. frontiersin.orgnih.gov

Mechanochemical Synthesis Approaches for Iodobenzohydrazide Derivatives

In an effort to develop more sustainable and efficient synthetic methods, mechanochemistry has been explored for the synthesis of iodobenzohydrazide derivatives. mdpi.comresearchgate.net Mechanochemistry involves using mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.gov This approach can lead to shorter reaction times, reduced waste, and access to products that may be difficult to obtain through conventional solution-based methods. nih.gov

Research into the synthesis of acylhydrazone derivatives of iodobenzoic acids has utilized both neat grinding (NG) and liquid-assisted grinding (LAG) techniques. mdpi.comresearchgate.net In these studies, pre-synthesized iodobenzohydrazides were ground with various aldehydes in a ball mill. mdpi.comresearchgate.net The LAG method, which involves adding a small amount of liquid, was found to be effective in controlling reaction pathways and product selectivity. beilstein-journals.org While these solvent-free methods were applied to the derivatization step (i.e., forming acylhydrazones), they represent a modern approach to synthesizing complex molecules starting from the parent iodobenzohydrazide. mdpi.comresearchgate.net

Derivatization Strategies of this compound

The chemical structure of this compound, featuring a reactive hydrazide moiety (-CONHNH2), makes it an excellent scaffold for derivatization.

The most common derivatization strategy for this compound is its conversion into N-acylhydrazones. mdpi.comresearchgate.net Acylhydrazones are a class of compounds characterized by the –CO–NH–N=CH– functional group and are synthesized via a condensation reaction between a hydrazide and an aldehyde or ketone. mdpi.comnih.gov

This reaction is typically carried out by reacting this compound with a variety of substituted aromatic aldehydes in a solvent like ethanol. mdpi.comresearchgate.net The reaction proceeds under heating, and the resulting acylhydrazone product often precipitates from the solution upon cooling. mdpi.com The yields of these condensation reactions are variable and depend significantly on the specific aldehyde used. mdpi.comresearchgate.net Research has shown that yields can range from moderate to excellent. For example, the synthesis of N-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide (17) from this compound was achieved with a high yield of 91%. mdpi.comresearchgate.net

Table 2: Synthesis of Selected Acylhydrazone Derivatives from this compound

| Compound No. | Aldehyde Reactant | Resulting Acylhydrazone | Yield (%) |

|---|---|---|---|

| 15 | 2-hydroxy-3-nitrobenzaldehyde | N-[(2-hydroxy-3-nitrophenyl)methylidene]-3-iodobenzohydrazide | 71 mdpi.com |

| 16 | 2-hydroxybenzaldehyde | N'-[(E)-(2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide | 85 mdpi.com |

| 17 | 3,5-dichloro-2-hydroxybenzaldehyde | N-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide | 91 mdpi.comresearchgate.net |

| 18 | 3-ethoxy-2-hydroxybenzaldehyde | N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide | 88 mdpi.com |

| 19 | 2,5-dihydroxybenzaldehyde | N'-[(E)-(2,5-dihydroxyphenyl)methylidene]-3-iodobenzohydrazide | 81 mdpi.com |

| 20 | 5-chloro-2-hydroxy-3-iodobenzaldehyde | N'-[(E)-(5-chloro-2-hydroxy-3-iodophenyl)methylidene]-3-iodobenzohydrazide | 79 mdpi.com |

Formation of N'-(substituted-benzylidene)-3-iodobenzohydrazide Derivatives

The synthesis of N'-(substituted-benzylidene)-3-iodobenzohydrazide derivatives is a cornerstone in the exploration of new bioactive molecules. This class of compounds is typically prepared through a condensation reaction between this compound and various substituted aromatic aldehydes. mdpi.com

The general synthetic route involves reacting this compound with a selected substituted aldehyde in a suitable solvent, often ethanol. ptfarm.plnih.gov The reaction is usually catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out under reflux conditions to drive the reaction to completion. ptfarm.plnih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). ptfarm.pl Upon completion, the reaction mixture is typically cooled, and the product is precipitated by adding it to ice-cold water. The resulting solid can then be collected by filtration. ptfarm.pl

The versatility of this method lies in the wide range of substituted aldehydes that can be employed, leading to a library of N'-(substituted-benzylidene)-3-iodobenzohydrazide derivatives with varying electronic and steric properties. This allows for the fine-tuning of the molecule's biological activity.

Preparation of Benzothiazole-containing Benzohydrazide (B10538) Derivatives

Benzothiazole (B30560) moieties are frequently incorporated into drug candidates due to their broad spectrum of pharmacological activities. jyoungpharm.orgijrpc.com The synthesis of benzothiazole-containing benzohydrazide derivatives often involves the coupling of a benzothiazole precursor with a benzohydrazide.

One reported method for preparing N'-(1,3-benzothiazol-2-yl)-2-iodobenzohydrazide involves a multi-step process. jyoungpharm.org Initially, 2-mercaptobenzothiazole (B37678) is reacted with hydrazine hydrate in ethanol under reflux to yield 2-hydrazinylbenzo[d]thiazole. jyoungpharm.org Subsequently, this intermediate is coupled with a substituted benzoic acid, in this case, 2-iodobenzoic acid. jyoungpharm.org This coupling reaction is facilitated by the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and an additive such as hydroxybenzotriazole (B1436442) (HOBt) in a solvent like dimethylformamide (DMF). jyoungpharm.org The reaction is typically carried out at a low temperature (0-5°C) initially and then allowed to proceed at room temperature. jyoungpharm.org

The structure-activity relationship (SAR) analysis of these derivatives has highlighted the importance of the substitution pattern on the benzohydrazide ring for their biological activity. For instance, the presence of an iodo group at the ortho position of the benzohydrazide has been shown to play a crucial role in enhancing the anti-inflammatory and analgesic properties of the synthesized compounds. jyoungpharm.org

Functionalization with Polyoxometalates (POMs)

Polyoxometalates (POMs) are a class of metal-oxide clusters that have garnered significant interest due to their diverse structures and potential applications in various fields, including medicine. nih.govfrontiersin.org The functionalization of POMs with organic ligands like this compound can lead to hybrid materials with enhanced or novel properties. nih.govfrontiersin.org

A series of iodobenzoyldiazenido-functionalized hexamolybdates have been synthesized by reacting α-octamolybdates with the corresponding iodobenzohydrazides in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) in dry acetonitrile (B52724) under reflux conditions. nih.govfrontiersin.org This method results in the covalent linkage of the iodobenzoyldiazenido component to the polyoxometalate framework. nih.govfrontiersin.org The resulting hybrid compounds, such as (TBA)₃[Mo₆O₁₈(=N=NCOAr)] where Ar can be a 3-iodophenyl group, combine the properties of both the organic hydrazide and the inorganic POM. nih.govfrontiersin.org

The structures of these functionalized POMs are typically characterized using a variety of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible (UV-Vis) spectroscopy, X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR). nih.govfrontiersin.org

Synthesis of Isatin-Hydrazide Derivatives

Isatin (B1672199) and its derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities. chula.ac.thnih.govfrontiersin.org The synthesis of isatin-hydrazide derivatives often involves the condensation of isatin with a hydrazide.

A general method for preparing these derivatives involves reacting isatin with a substituted benzohydrazide in a suitable solvent like methanol (B129727), often with a catalytic amount of glacial acetic acid, under reflux conditions. chula.ac.th In a more complex multi-step synthesis, a substituted benzoic acid is first converted to its corresponding ester, which is then reacted with hydrazine hydrate to form the hydrazide. google.com This hydrazide is subsequently reacted with isatin, often in the presence of formaldehyde (B43269) and glacial acetic acid, with stirring at room temperature to yield the final isatin-hydrazide derivative. google.com

These synthetic strategies allow for the introduction of various substituents on both the isatin and the benzohydrazide moieties, enabling the creation of a diverse library of compounds for biological screening. nih.govfrontiersin.org

Derivatization for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are considered important targets for cancer therapy. nih.govnih.govekb.eg The development of novel HDAC inhibitors is an active area of research, and benzohydrazide derivatives have emerged as a promising scaffold.

The design of these inhibitors often follows a pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a cap group. ekb.eg In the context of this compound derivatives, the hydrazide moiety can act as a ZBG. The synthesis of these derivatives involves modifying the core structure to optimize its interaction with the HDAC active site.

For example, a series of benzothiazole-bearing compounds were designed and synthesized as potential HDAC inhibitors. nih.gov While the specific use of this compound was not detailed in the provided abstract, the general principles of synthesizing benzohydrazide derivatives as HDAC inhibitors are relevant. nih.govrsc.orgmdpi.com These syntheses often involve multi-step procedures to build complex molecules that can effectively inhibit HDACs. nih.gov The synthesized compounds are then evaluated for their inhibitory activity against various HDAC isoforms. nih.govekb.eg

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of synthesized this compound derivatives are critical steps to obtain pure compounds for characterization and biological evaluation. A combination of chromatographic and non-chromatographic techniques is typically employed.

Recrystallization is a common and effective method for purifying solid compounds. emu.edu.tr The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. emu.edu.tr The choice of solvent is crucial for successful recrystallization. Sometimes, inducing crystallization by scratching the inside of the flask may be necessary. emu.edu.tr

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. nih.govresearchgate.netbiotech-asia.orgjsmcentral.org A solution of the crude product is passed through a column packed with an adsorbent like silica (B1680970) gel, and different compounds are eluted at different rates using a solvent or a mixture of solvents (mobile phase). nih.govresearchgate.netbiotech-asia.org The polarity of the mobile phase is often gradually increased to elute compounds with increasing polarity. researchgate.net

Thin-Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of a reaction and to determine the purity of the isolated compounds. emu.edu.trbiotech-asia.org It operates on the same principle as column chromatography but on a smaller scale. By comparing the Rf values of the starting materials, crude product, and purified product, the effectiveness of the purification process can be assessed. emu.edu.tr

Soxhlet extraction can also be employed for purification, particularly to remove soluble impurities from a solid product. emu.edu.tr

Spectroscopic and Structural Characterization of 3 Iodobenzohydrazide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, including 3-iodobenzohydrazide and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule, as well as their neighboring environments. In the analysis of this compound, distinct signals corresponding to the protons of the amino (-NH₂) and amide (-NH) groups are observed. Specifically, a singlet peak for the -NH₂ protons typically appears in the range of δ 4.51–4.54 ppm, while the -NH proton resonates as a singlet between δ 9.52–9.86 ppm. mdpi.com

When this compound undergoes condensation reactions with various aldehydes to form acylhydrazone derivatives, the resulting ¹H NMR spectra exhibit characteristic changes. mdpi.comnih.gov A new singlet signal emerges for the azomethine proton (-N=CH) in the downfield region of δ 8.26–8.72 ppm. mdpi.com Concurrently, the signal for the amide proton (-CONH) shifts to a range of δ 10.30–12.87 ppm. mdpi.com The aromatic protons of the 3-iodobenzoyl moiety and the aldehyde-derived portion of the molecule present complex multiplet patterns in the aromatic region of the spectrum. mdpi.com

For instance, in a series of hydrazone derivatives of isonicotinic hydrazide, the azomethine proton consistently appears as a singlet between δ 8.26 and 8.29 ppm. mdpi.com The aromatic protons resonate in the range of δ 6.97–8.94 ppm, with their specific chemical shifts and coupling patterns providing valuable information about the substitution pattern on the aromatic rings. mdpi.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -NH₂ (in this compound) | 4.51–4.54 | Singlet | mdpi.com |

| -NH (in this compound) | 9.52–9.86 | Singlet | mdpi.com |

| -N=CH (in acylhydrazone derivatives) | 8.26–8.72 | Singlet | mdpi.com |

| -CONH (in acylhydrazone derivatives) | 10.30–12.87 | Singlet | mdpi.com |

| Aromatic Protons | 6.97–8.94 | Multiplet | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed picture of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms. libretexts.org

In the context of this compound and its analogues, the carbonyl carbon (C=O) of the hydrazide or hydrazone moiety is a key diagnostic signal, typically appearing in the downfield region of the spectrum. organicchemistrydata.org For example, in a series of hydrazide-hydrazone derivatives, the carbonyl carbon of the cyclic amide was observed at δ 158.7 ppm, while the hydrazide carbonyl resonated at δ 170 ppm. mdpi.com The carbon atom of the azomethine group (C=N) in hydrazone derivatives is also readily identifiable, with its chemical shift providing confirmation of the condensation reaction. mdpi.com

The carbon atoms of the aromatic rings give rise to a series of signals in the range of approximately 125–150 ppm. libretexts.org The specific chemical shifts of these aromatic carbons are influenced by the substituents on the ring, including the iodine atom and the hydrazide or hydrazone side chain. The carbon atom directly attached to the iodine atom (C-I) often shows a characteristic chemical shift due to the heavy atom effect. organicchemistrydata.org

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Hydrazide/Hydrazone) | 158.7 - 170 | mdpi.com |

| C=N (Azomethine) | ~150.8 | mdpi.com |

| Aromatic Carbons | 125 - 150 | libretexts.org |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound.

For this compound, the IR spectrum shows characteristic absorption bands for the N-H and NH₂ groups in the range of 3177–3203 cm⁻¹ and 3294–3312 cm⁻¹, respectively. mdpi.com A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is also observed. mvpsvktcollege.ac.in

Upon formation of acylhydrazone derivatives, the IR spectrum undergoes noticeable changes. mdpi.comresearchgate.net The bands corresponding to the NH₂ group disappear, while a new band for the C=N bond of the azomethine group appears in the region of 1574–1652 cm⁻¹. mdpi.com The N-H stretching vibration of the amide group is typically observed between 3099 and 3324 cm⁻¹. mdpi.com

For example, in a series of novel hydrazones derived from 2-, 3-, and 4-iodobenzoic acid, the N-H group and the C=N bond showed absorption peaks at 3099–3324 cm⁻¹ and 1574–1652 cm⁻¹, respectively. mdpi.com In another study of hydrazone derivatives, the N-H stretch was observed at 3294.29 cm⁻¹, the C=O stretch at 1683.86 cm⁻¹, and the C=N stretch at 1590.27 cm⁻¹. mdpi.com

| Functional Group | This compound | Acylhydrazone Derivatives | Reference |

|---|---|---|---|

| N-H / NH₂ | 3177–3312 | 3099–3324 | mdpi.com |

| C=O | ~1618-1624 | ~1684 | mdpi.commdpi.com |

| C=N | - | 1574–1652 | mdpi.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or five decimal places. innovareacademics.in This high precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different molecular formulas. bioanalysis-zone.com

In the study of this compound and its analogues, HRMS is crucial for confirming the identity of newly synthesized compounds. frontiersin.org For example, in the synthesis of N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-iodobenzohydrazide, HRMS would be used to confirm the calculated exact mass of the product. frontiersin.org Similarly, for a series of hydrazide-based HDAC6 selective inhibitors, HRMS (ESI) was used to confirm the calculated mass of the synthesized compounds, with the found mass matching the calculated mass to within a very small margin of error. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often thermally labile, molecules like hydrazides and hydrazones. mdpi.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

ESI-MS is frequently coupled with HRMS to provide both accurate mass and molecular formula information. mdpi.comfrontiersin.org This combination is a powerful tool for the structural confirmation of this compound derivatives. mdpi.com For instance, the ESI-MS spectrum of a synthesized compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, from which the molecular weight can be determined. amazonaws.com

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful non-destructive technique for probing the crystalline structure of materials. carleton.edu It provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.es

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.eduuhu-ciqso.es This technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The interaction of X-rays with the crystal's electron density produces a unique pattern of spots, the intensities and positions of which are used to solve the crystal structure.

In the study of benzohydrazide (B10538) analogues, SC-XRD has been instrumental. For instance, the crystal structure of 4-iodobenzohydrazide (B1296084) was determined to be monoclinic with the space group C2/c. iucr.orgresearchgate.net The analysis revealed that the hydrazide group is inclined with respect to the benzene (B151609) ring, and the structure is stabilized by intermolecular hydrogen bonds. iucr.orgresearchgate.net Similarly, research on acylhydrazones derived from 2-, 3-, and 4-iodobenzoic acid has utilized SC-XRD to confirm the molecular structures of newly synthesized compounds. researchgate.net These studies often reveal that the compounds crystallize in common centrosymmetric space groups like P2₁/c, C2/c, and Pbca. nih.gov For some derivatives, the asymmetric unit of the crystal may contain more than one molecule. nih.gov

The data obtained from SC-XRD, such as unit cell parameters and bond angles, are crucial for understanding the conformational and packing arrangements of the molecules in the solid state.

Table 1: Crystallographic Data for 4-Iodobenzohydrazide

| Parameter | Value |

|---|---|

| Formula | C₇H₇IN₂O |

| Molecular Weight | 262.05 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.4394 (18) |

| b (Å) | 4.4514 (3) |

| c (Å) | 13.3216 (9) |

| β (°) | 94.292 (2) |

| Volume (ų) | 1681.72 (19) |

| Z | 8 |

Data sourced from references iucr.orgresearchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used for the phase identification of crystalline materials and can provide information on unit cell dimensions. ub.ac.idopengeology.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. doitpoms.ac.uk The sample is irradiated with a monochromatic X-ray beam, and the diffracted rays are collected by a detector that scans through a range of angles (2θ). lboro.ac.uk The resulting diffraction pattern is a plot of intensity versus the diffraction angle 2θ.

PXRD is routinely used to characterize newly synthesized acylhydrazone derivatives of iodobenzoic acids. nih.gov The experimental PXRD patterns of the bulk material are often compared with patterns simulated from single-crystal X-ray diffraction data to confirm the purity and identity of the synthesized phase. researchgate.netnih.gov Studies have shown that for certain acylhydrazones, the crystal form obtained can depend on the synthesis method, such as synthesis from solution versus mechanochemical methods like liquid-assisted grinding (LAG). nih.gov PXRD analysis can reveal the formation of different polymorphic forms under different experimental conditions. nih.gov For example, for one compound, LAG experiments resulted in the formation of the densest polymorphic form, which was only obtainable from solution in the presence of an additive. nih.gov

The comparison of experimental and simulated PXRD patterns is a critical step in confirming that the single crystal selected for SC-XRD analysis is representative of the bulk sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. technologynetworks.com When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is dependent on the energy difference between these orbitals. libretexts.org Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals.

For this compound and its analogues, UV-Vis spectroscopy provides insights into their electronic structure. Hydrazone derivatives of benzohydrazides typically show absorption peaks in the UV region. For example, a series of hydrazone derivatives of 2-(benzamido)benzohydrazide exhibited absorption maxima (λmax) in the range of 300–365 nm. rsc.org These absorptions are generally attributed to π → π* transitions within the conjugated system formed by the phenyl ring and the azomethine group (-C=N-). rsc.org The specific position of the absorption maximum can be influenced by the presence of different substituents on the phenyl ring. rsc.org

In studies of various benzohydrazide derivatives, UV-Vis spectra are recorded in solvents like methanol (B129727) or acetonitrile (B52724). rsc.orgsemanticscholar.org For instance, 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide in methanol shows absorption maxima at 298 nm and 338 nm. semanticscholar.org The complexation of these ligands with metal ions can lead to shifts in the absorption bands or the appearance of new bands, providing evidence of coordination.

Table 2: UV-Vis Absorption Maxima for Selected Benzohydrazide Analogues

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Hydrazone derivatives of 2-(benzamido)benzohydrazide | Methanol | 300-365 rsc.org |

| 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide | Methanol | 298, 338 semanticscholar.org |

| Oxidovanadium(V) complex of 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide | Acetonitrile | 215, 280, 354, 460 semanticscholar.org |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgcarleton.edu The method is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons. youtube.com The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment.

XPS is particularly useful for analyzing iodinated compounds. In the XPS spectrum of an iodine-functionalized polymer, characteristic peaks for the I 3d spin-orbit doublet (I 3d₅/₂ and I 3d₃/₂) are observed at binding energies of approximately 619.8 eV and 631.4 eV, respectively. rsc.org These peaks confirm the presence of iodine in an organic molecule. rsc.org

XPS can also be used to study the interactions between molecules. For instance, in the study of iodine adsorption by a Ni cluster-based supramolecular framework, XPS data revealed shifts in the binding energies of N 1s signals after iodine loading. mdpi.com This shift indicated an electron transfer from the electron-rich aromatic network of the host to the iodine, forming stable charge-transfer complexes. mdpi.com The analysis of the I 3d spectrum can also identify the presence of different iodine species, such as polyiodide ions (I₃⁻ and I₅⁻). mdpi.com The technique provides powerful evidence for the nature of chemical bonding and interactions at the molecular level. mdpi.com

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(benzamido)benzohydrazide |

| 4-Iodobenzohydrazide |

| 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide |

| N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide |

| Acylhydrazones |

| Benzohydrazide |

Reactivity and Chemical Transformations of 3 Iodobenzohydrazide

Reactions Involving the Hydrazide Functional Group

The hydrazide moiety (-CONHNH2) is a key center of reactivity in 3-Iodobenzohydrazide, enabling a variety of important chemical transformations.

Condensation Reactions with Aldehydes and Ketones

A prominent reaction of this compound involves the condensation with aldehydes and ketones to form N-acylhydrazones, also known as Schiff bases. mdpi.comchemmethod.com This acid-catalyzed reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond. libretexts.org

The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). mdpi.com The yields of these condensation reactions are influenced by the specific aldehyde or ketone used. mdpi.com For instance, the reaction of this compound with various substituted aromatic aldehydes has been shown to produce acylhydrazones in yields ranging from moderate to high. mdpi.com The formation of these Schiff bases is a versatile method for creating more complex molecules with potential applications in coordination chemistry. vulcanchem.com

The general mechanism for imine formation involves several steps:

Nucleophilic attack of the amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group. libretexts.org

Elimination of water. libretexts.org

Deprotonation to form the final imine product. libretexts.org

It is crucial to control the pH during these reactions, as a pH around 5 is often optimal. libretexts.org At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group for elimination. libretexts.org

Table 1: Examples of Condensation Reactions of this compound

| Aldehyde/Ketone Reactant | Resulting Acylhydrazone Product | Reaction Conditions | Yield (%) | Reference |

| Substituted aromatic aldehydes | N'-[(substituted)methylidene]-3-iodobenzohydrazide | Ethanol, reflux | 51-91 | mdpi.com |

Formation of Metal Complexes with Hydrazide as Ligand

The hydrazide group of this compound can act as a ligand, donating lone pairs of electrons from its nitrogen and oxygen atoms to form coordinate bonds with metal ions. savemyexams.comnih.gov This chelating ability allows for the formation of stable metal complexes. nih.govlibretexts.org Hydrazides and their derivatives, such as the Schiff bases formed from condensation reactions, are extensively studied in coordination chemistry. chemmethod.com

These ligands can be classified based on the number of coordination bonds they form with the central metal ion. savemyexams.com For example, a ligand that forms two bonds is called a bidentate ligand. libretexts.orguni-siegen.de The resulting metal-containing rings are known as chelate rings, and the complexes are called chelate complexes. libretexts.org The formation of these chelate rings often leads to a significant increase in the stability of the complex, an observation known as the chelate effect. libretexts.org

The geometry of the resulting coordination complexes can vary, with octahedral and square planar being common arrangements. chemmethod.com For instance, studies on similar benzohydrazide (B10538) ligands have shown the formation of various coordination polymers with lanthanide(III) ions, where the hydrazide and in situ generated benzoate (B1203000) ligands participate in creating one-dimensional structures. nih.gov

Table 2: Coordination Behavior of Hydrazide-Type Ligands

| Metal Ion | Ligand Type | Resulting Complex Geometry | Key Feature | Reference |

| Lanthanide(III) ions | Benzohydrazide | 1D Coordination Polymers | In situ ligand formation | nih.gov |

| Cu(II), Ni(II), Co(II), Zn(II), Cr(III) | Schiff base from isatin (B1672199) and 2-aminobenzohydrazide | Square planar (Cu), Octahedral (Ni, Co, Zn, Cr) | Tetradentate ligand | chemmethod.com |

Nucleophilic Acyl Substitution Reactions

The hydrazide group can undergo nucleophilic acyl substitution, where a nucleophile replaces a leaving group on the acyl carbon. lscollege.ac.inucalgary.ca In these reactions, the carbonyl group is activated towards nucleophilic attack. lscollege.ac.in The general mechanism involves the attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to yield the substitution product. masterorganicchemistry.comlibretexts.org

These reactions can be catalyzed by either acid or base. lscollege.ac.in Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. lscollege.ac.in Under basic conditions, the nucleophile attacks the neutral carbonyl group. lscollege.ac.in The success of the reaction depends on the relative basicity of the nucleophile and the leaving group; the leaving group must be a weaker base than the nucleophile. lscollege.ac.in

A common transformation involving acyl hydrazides is the Curtius rearrangement. In this reaction, the acyl hydrazide is first converted to an acyl azide, which then rearranges upon heating to form an isocyanate. masterorganicchemistry.com This isocyanate can then be reacted with alcohols to form carbamates or with water to form primary amines after decarboxylation. masterorganicchemistry.com

Reactions Involving the Iodine Atom

The iodine atom attached to the benzene (B151609) ring of this compound provides another site for chemical modification, primarily through substitution and coupling reactions.

Cross-Coupling Reactions (e.g., C-C Homocoupling)

Aryl iodides are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. vulcanchem.comresearchgate.net This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

The general catalytic cycle for a Suzuki coupling involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Transmetalation of the organic group from the boron compound to the palladium complex.

Reductive elimination of the coupled product, regenerating the Pd(0) catalyst.

The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.netresearchgate.net For example, Pd(PPh3)4 is a commonly used catalyst, and bases like sodium carbonate or potassium carbonate are often employed. vulcanchem.comresearchgate.net

A potential side reaction in Suzuki couplings is the homocoupling of the boronic acid reactant, which can be more prevalent in the presence of oxygen. reddit.com This underscores the importance of performing these reactions under inert atmosphere conditions. researchgate.net

Mechanistic Investigations of this compound Reactions

The study of reaction mechanisms provides a detailed, step-by-step understanding of how chemical transformations occur. For this compound and its derivatives, mechanistic investigations are crucial for optimizing reaction conditions, predicting product formation, and designing novel compounds with specific properties. These investigations often involve a combination of kinetic studies, computational modeling, and analysis of reaction intermediates and transition states.

A fundamental reaction of this compound is its condensation with aldehydes or ketones to form N-acylhydrazones. mdpi.com This reaction is a cornerstone of its synthetic utility. The generally accepted mechanism for hydrazone formation proceeds through a series of equilibrium steps. nih.gov The process begins with a nucleophilic attack by the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This attack is often catalyzed by an acid, which protonates the carbonyl oxygen, increasing its electrophilicity. nih.gov

The efficiency of this reaction pathway is highly dependent on the pH of the reaction medium. nih.gov At very low pH, the hydrazide nucleophile can be excessively protonated, rendering it non-nucleophilic and slowing the reaction. nih.gov Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the tetrahedral intermediate effectively. nih.gov Therefore, optimal reaction rates are typically achieved in a slightly acidic pH range (approximately 3 to 7). nih.gov

Catalysis and Reaction Pathways

Catalysts play a pivotal role by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. khanacademy.orgalliedacademies.orgcas.org In the context of hydrazone formation from this compound, general acid catalysis is a key mechanistic feature. nih.gov The catalyst facilitates both the initial nucleophilic attack and the subsequent dehydration step. nih.gov Computational studies using methods like Density Functional Theory (DFT) have provided further support for these proposed mechanisms, helping to elucidate the structure of transition states. nih.govnih.gov

Beyond simple condensation, the iodine substituent on the phenyl ring of this compound opens up possibilities for other reaction mechanisms, such as those involving radical intermediates. Radical cyclization reactions, for instance, are transformations that form cyclic products via radical intermediates. wikipedia.org These reactions typically involve three main stages: selective radical generation, a cyclization step, and conversion of the cyclized radical into the final product. wikipedia.org The regioselectivity of such cyclizations (e.g., 5-exo versus 6-endo closure) is influenced by the stability of the involved transition states. wikipedia.orglibretexts.org

Mechanistic Insights from Derivative Studies

Detailed mechanistic insights can often be gleaned from studies on derivatives of a parent compound. Research into this compound derivatives as selective histone deacetylase 6 (HDAC6) inhibitors provides a case in point. acs.org In this research, various substituents were introduced onto the benzene ring of the this compound linker to investigate their impact on inhibitory activity and selectivity.

The study found that introducing a fluorine atom at the 3-position of the benzene ring (in addition to the iodine) maintained potent HDAC6 inhibitory activity, whereas other substituents led to a significant loss of activity. acs.org This suggests that the electronic and steric properties of the substituent at this position are critical for the molecule's interaction with the enzyme's catalytic site. acs.org

Further investigations involved placing substituents at the 2-position of the benzene ring. A fluorine atom at this position resulted in submicromolar inhibitory activity against HDAC6, while other groups eliminated the activity. acs.org Computational studies have suggested that enhancements in selectivity can be attributed to improved π-π stacking interactions and the formation of hydrogen bonds within the enzyme's catalytic site. acs.org

The following tables summarize the research findings on the impact of substitution on the inhibitory activity of this compound derivatives against HDAC6, providing indirect evidence of the underlying mechanistic interactions.

| Compound | Substituent at 3-Position | HDAC6 IC₅₀ (μM) |

|---|---|---|

| 9a | -F | 0.038 |

| Reference Compound (35m) | -H | 0.038 |

| 9b | -Cl | > 10 |

| 9c | -CH₃ | > 10 |

| 9d | -OCH₃ | > 10 |

| Compound | Substituent at 2-Position | HDAC6 IC₅₀ (μM) |

|---|---|---|

| 9f | -F | 0.164 |

| 9g | -Cl | > 10 |

| 9h | -CH₃ | > 10 |

| 9i | -OCH₃ | > 10 |

| 9j | -CF₃ | > 10 |

These findings highlight how subtle changes to the molecular structure can profoundly affect biological activity, underscoring the importance of understanding the reaction and interaction mechanisms at a molecular level. acs.org The combination of synthetic chemistry, biological assays, and computational modeling provides a powerful approach for elucidating the complex mechanistic details of this compound and its derivatives.

Advanced Applications of 3 Iodobenzohydrazide in Chemical Research

Applications in Organic Synthesis as an Intermediate

3-Iodobenzohydrazide is a versatile chemical intermediate utilized in the field of organic synthesis. Its structure, featuring a reactive hydrazide group and an iodinated phenyl ring, allows it to serve as a foundational component for constructing more elaborate molecules. Chemists leverage these reactive sites to build molecular complexity through various synthetic transformations.

Precursor for Complex Organic Molecules

The utility of this compound as a precursor extends to the synthesis of complex organic molecules. frontiersin.orgarxiv.org The term "building block" in chemistry refers to molecules that can be used to assemble larger, more complex structures. lifechemicals.com this compound fits this description, as its hydrazide moiety can readily undergo condensation reactions, while the iodine atom on the phenyl ring can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as cross-coupling reactions. This dual reactivity makes it a valuable starting material for creating intricate molecular architectures. For instance, techniques involving iodinated precursors are considered applicable to the synthesis of other complex halogenated molecules. chemistryworld.com

Building Block for Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. apolloscientific.co.uk These structures are of high interest due to their prevalence in bioactive molecules.

This compound is a key starting material for synthesizing various acylhydrazone derivatives. mdpi.com The synthesis involves a condensation reaction between the hydrazide group of this compound and various aldehydes. mdpi.com This reaction forms the characteristic –CO–NH–N=CH– moiety of acylhydrazones. mdpi.com These acylhydrazones, which are themselves a class of heterocyclic precursors, can be further cyclized to form more complex heterocyclic systems like oxadiazoles. For example, 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine is a derivative that highlights this application.

Research has demonstrated the synthesis of three distinct series of acylhydrazones starting from the hydrazides of 2-, 3-, or 4-iodobenzoic acid through condensation with different aldehydes. mdpi.com This modular approach allows for the creation of a diverse library of heterocyclic compounds by varying the aldehyde component. mdpi.com The resulting acylhydrazone structures have been confirmed using spectroscopic methods like IR, 1H NMR, and 13C NMR. mdpi.com

Role in Medicinal Chemistry and Pharmaceutical Development

In medicinal chemistry, the goal is to design and synthesize molecules that can be developed into new drugs. icr.ac.ukwiley.comnih.gov this compound and its derivatives have emerged as compounds of interest in this field due to their diverse biological activities. mdpi.comnih.govnih.gov

Development of New Drug Leads

The process of drug discovery often begins with identifying "hit" compounds, which show activity against a biological target, and then optimizing them into "lead" compounds with more drug-like properties. zeclinics.comfrontiersin.org this compound serves as a scaffold for generating novel molecules that are screened for such properties.

Scientists have synthesized series of acylhydrazones from this compound to explore their potential as new antimicrobial and anticancer agents. mdpi.com This research is driven by the need for new drugs to combat resistant bacterial strains and the limitations of current cancer therapies. mdpi.com The strategy involves creating a library of related compounds and testing them for biological activity, a fundamental step in the hit-to-lead process of drug discovery. zeclinics.comdndi.org The presence of the iodine atom in the structure has been noted as being favorable for antimicrobial activity in previous studies on acylhydrazones. mdpi.com

Exploration as Potential Therapeutic Agents (e.g., Anti-inflammatory, Analgesic)

Compounds derived from this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and analgesic (pain-relieving) properties. mdpi.com Acylhydrazones as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory effects. mdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of medications used to treat pain and inflammation. nih.gov Research into new anti-inflammatory agents is ongoing, as some existing drugs can have significant side effects. frontiersin.org Studies have shown that managing acute inflammation is a complex process, and new therapeutic approaches are of interest. nih.gov Novel derivatives of benzothiazole (B30560) containing benzohydrazide (B10538) have also been synthesized and evaluated for their anti-inflammatory activity. jyoungpharm.org

Antiviral Activity Studies (e.g., Coxsackievirus B3)

A notable area of research for this compound derivatives is their potential as antiviral agents, specifically against Coxsackievirus B3 (CVB3). nih.govresearchgate.netfrontiersin.org CVB3 is a virus that can cause serious illnesses, including viral myocarditis, and there is currently no approved antiviral therapy for its treatment. researchgate.netfrontiersin.org

In one study, a series of iodobenzoyldiazenido-functionalized polyoxometalates (POMs) were synthesized using hydrazides like this compound. nih.govfrontiersin.org These compounds were tested for their ability to inhibit CVB3 in cell cultures. The results showed that several of the synthesized compounds demonstrated potent inhibitory activity against the virus with low cytotoxicity. nih.govfrontiersin.orgnih.gov

The research highlights that covalently linking the iodobenzohydrazide components to POMs can enhance the molecular inhibitory efficiency against CVB3. nih.govresearchgate.netfrontiersin.org Specifically, compounds derived from this compound (designated L3 and compound 3 in the study) showed significant antiviral effects. frontiersin.orgnih.gov

Table 1: Antiviral Activity of Selected this compound Derivatives against Coxsackievirus B3 *EC₅₀: The concentration of the compound required to achieve 50% protection from virus-induced cytopathic effects. *CC₅₀: The concentration of the compound required to reduce cell viability by 50%. *SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

| Compound | Description | EC₅₀ (μM) nih.gov | CC₅₀ (μM) nih.gov | SI (CC₅₀/EC₅₀) nih.gov |

| L3 | This compound | 14.2 ± 0.9 | > 400 | > 28.2 |

| Compound 3 | POM functionalized with this compound | 10.5 ± 0.8 | > 400 | > 38.1 |

The data indicates that both the parent this compound (L3) and its functionalized counterpart (Compound 3) have notable antiviral activity, with the functionalized compound showing a slightly better efficacy and selectivity index. frontiersin.orgnih.gov

Anticancer Research and Antiproliferative Activities

This compound and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents. The core structure of this compound is frequently utilized in the synthesis of more complex molecules, such as acylhydrazones, which have demonstrated notable biological activities. nih.govmdpi.com Research has shown that the introduction of an iodine atom into the phenyl ring of acylhydrazone structures can be favorable for their antiproliferative effects. nih.gov These compounds are thought to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and interference with DNA replication in cancer cells. ung.ac.id

The antiproliferative activity of these compounds is often evaluated against various human cancer cell lines. For instance, derivatives of this compound have been tested against breast adenocarcinoma (MCF-7) cells. mdpi.com The effectiveness of these compounds is typically quantified by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. Studies have shown that certain derivatives exhibit significant antiproliferative effects, sometimes comparable to established anticancer drugs like doxorubicin. ung.ac.id

The mechanism behind the antiproliferative activity is an area of active investigation. It is believed that some of these compounds can bind to DNA, potentially through intercalation or groove binding, thereby inhibiting DNA replication and protein synthesis. mdpi.com Furthermore, some derivatives containing phenolic and flavonoid moieties are thought to possess antiproliferative properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. ung.ac.id

Interactive Data Table: Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ciprofloxacin hydrochloride (CIP·HCl) | Human breast adenocarcinoma (MCF-7) | 417.4 ± 28.2 | mdpi.com |

| Tetracycline hydrochloride (TC·HCl) | Human breast adenocarcinoma (MCF-7) | 443.1 ± 17.2 | mdpi.com |

| Luteolin | Human hepatoma | 7.2 to 32.59 µg/ml | nih.gov |

Antimicrobial Activity Investigations

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov this compound has served as a precursor for the synthesis of novel compounds with potential antimicrobial properties. nih.govmdpi.com Specifically, acylhydrazone derivatives of 3-iodobenzoic acid have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.gov

Research has indicated that the inclusion of an iodine atom on the phenyl ring can enhance the antimicrobial activity of these compounds. nih.gov The lipophilicity and the nature of substituents in the hydrazone part of the molecule are also crucial factors influencing their antibacterial effect. nih.gov Some of these newly synthesized acylhydrazones have demonstrated beneficial antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections. nih.gov In some cases, the antibacterial activity of these synthesized compounds was found to be comparable or even superior to commercially available antibacterial agents used as references in the studies. nih.gov

The mechanism of action of these compounds is thought to involve the disruption of the bacterial cell membrane. mdpi.com Phenolic compounds, which can be part of the derivative structure, have shown antibacterial activity against various strains, including Corynebacterium xerosis and Pseudomonas putida. mdpi.com

Interactive Data Table: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Microorganism | Activity/MIC | Reference |

| Acylhydrazones of 3-iodobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Beneficial antimicrobial effect | nih.gov |

| 3-p-Trans-Coumaroyl-2-Hydroxyquinic acid | Staphylococcus aureus | Membrane-disruptive mechanism | mdpi.com |

| Plant-derived alkaloids | Various pathogens | Potent antimicrobials | mdpi.com |

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. wikipedia.org The inhibition of HDACs can lead to the hyperacetylation of histones, which results in a more open chromatin structure, thereby affecting gene expression. wikipedia.org HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. wikipedia.org

This compound derivatives have been investigated as potential HDAC inhibitors. researchgate.net The design and synthesis of novel benzimidazole-based HDAC inhibitors, for example, have shown that specific structural modifications can lead to potent inhibitory activity. researchgate.net These compounds are often designed to interact with the active site of the HDAC enzyme.

HDAC3, a member of the class I HDACs, has been specifically implicated in neuronal toxicity and cancer progression. plos.orgnih.gov Inhibition of HDAC3 has been shown to reduce the proliferation of breast cancer cells and suppress the expression of genes associated with cancer stem cell phenotypes. nih.gov Therefore, the development of selective HDAC3 inhibitors is an active area of research. While direct studies on this compound as an HDAC inhibitor are not extensively detailed in the provided context, its role as a scaffold for creating more complex inhibitors is a key application.

Interactive Data Table: Research on HDAC Inhibition

| Inhibitor Type | Target | Key Finding | Reference |

| Benzamide-type HDAC inhibitors | HDAC1 and HDAC3 | Preferentially target these enzymes | plos.org |

| RGFP966 (HDAC3-specific inhibitor) | HDAC3 | Improves motor deficits in Huntington's disease models | plos.org |

| Benzimidazole HDAC inhibitors | HDAC enzymes | Showed good HDAC inhibition and anti-proliferative activity | researchgate.net |

Estrogen Receptor Alpha (ERα) Degradation in Cancer Cells

Estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. mdpi.comfrontiersin.org It functions as a transcription factor that, upon binding to its ligand estrogen, regulates the expression of genes involved in cell proliferation and survival. mdpi.com Therefore, targeting ERα is a primary strategy in the treatment of ER-positive breast cancer. nih.gov

One advanced therapeutic approach is the development of selective estrogen receptor degraders (SERDs). elifesciences.org Unlike selective estrogen receptor modulators (SERMs) that antagonize the receptor, SERDs work by inducing the degradation of the ERα protein, thus completely ablating its signaling. elifesciences.org

Derivatives of this compound can be conceptualized as building blocks for the synthesis of novel SERDs. The development of proteolysis-targeting chimeras (PROTACs) is a strategy to induce the degradation of specific proteins like ERα via the ubiquitin-proteasome pathway. nih.gov These bifunctional molecules link the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Research in this area has led to the development of compounds that effectively reduce ERα protein expression and inhibit the growth of ER-positive breast cancer cells. nih.gov

Interactive Data Table: ERα Degradation Studies

| Compound/Strategy | Cell Line | Effect | Reference |

| ERD-148 (ERD) | MCF-7 (ER-positive breast cancer) | Reduced ERα protein expression, inhibited growth (IC50 = 0.8 nM) | nih.gov |

| Fulvestrant (SERD) | ESR1 mutant breast cancer cells | Shows significant potency and efficacy | elifesciences.org |

| Lasofoxifene (SERM) | Y537S ESR1 breast cancer xenografts | Marked anti-cancer activities without significant ERα degradation | elifesciences.org |

Applications in Material Science

The application of this compound and its derivatives extends beyond the biomedical field into material science. The unique chemical properties of the hydrazide moiety make it a valuable component in the construction of novel materials. vulcanchem.com For instance, the hydrazide group can act as a bridging ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. vulcanchem.com

These materials can exhibit interesting properties, such as luminescence, which makes them relevant for applications in optoelectronic devices. For example, copper(II) complexes incorporating hydrazide ligands have been shown to exhibit luminescence. vulcanchem.com The design and synthesis of such materials are at the forefront of materials science research, aiming to create new materials with tailored chemical and physical properties for various technological applications. mdpi.com The sol-gel method is one of the versatile techniques used for preparing such inorganic materials with designed microstructures. mdpi.com

Interactive Data Table: Applications in Material Science

| Material Type | Key Feature/Application | Reference |

| Cu(II) complexes with hydrazide ligands | Luminescence (λem = 480 nm), relevant for optoelectronic devices | vulcanchem.com |

| Metal-Organic Frameworks (MOFs) | Hydrazide moiety acts as a bridging ligand | vulcanchem.com |

| Sol-gel derived materials | Versatile synthesis of powders and thin films with specific properties | mdpi.com |

Research Tool in Chemical Biology

Chemical biology is a scientific discipline that employs chemical tools to study and manipulate biological systems. csic.es In this context, this compound and its derivatives can serve as valuable research tools for investigating complex biological processes, particularly enzyme interactions. ed.ac.uk

Studying Enzyme Interactions

Understanding how small molecules interact with enzymes is fundamental to drug discovery and the elucidation of biological pathways. ed.ac.uk Derivatives of this compound can be synthesized to act as probes to study enzyme activity and binding. csic.es For example, they can be designed as inhibitors that target the active site or other allosteric sites of an enzyme. uochb.cz

By systematically modifying the structure of these derivatives and observing the effects on enzyme activity, researchers can gain insights into the structure-activity relationship (SAR). mdpi.com This information is crucial for the rational design of more potent and selective enzyme inhibitors. Computational methods, such as molecular docking and molecular dynamics simulations, can be used in conjunction with experimental data to visualize and understand the binding interactions at an atomic level. mdpi.com These studies can reveal key molecular features that determine receptor binding and activation, which is invaluable for designing new therapeutic agents. mdpi.com

Probing in Biochemical Assays

Based on currently available scientific literature, the direct application of this compound as a molecular probe in biochemical assays is not documented. A molecular probe is a molecule used to study the properties of other molecules or structures by monitoring changes in its own measurable properties upon interaction. While this direct role for this compound is not described, the compound serves as a crucial foundational structure in the synthesis of more complex molecules that are utilized in a variety of biochemical assays.

Research has consistently shown that this compound is a key starting material or intermediate for creating derivatives with significant biological activities. mdpi.comnih.govnih.govfrontiersin.org These derivatives, rather than this compound itself, are the entities actively used and studied in biochemical assays.

For instance, derivatives of this compound have been synthesized and subsequently evaluated in a range of assays, including:

Enzyme Inhibition Assays: Derivatives have been tested for their ability to inhibit enzymes such as histone deacetylases (HDACs) and α-glucosidase. google.compreprints.orgacs.org

Anticancer Activity Screening: Isatin-hydrazide derivatives, synthesized from this compound, have been assessed for their cytotoxic effects on cancer cell lines like MCF-7. frontiersin.org

Antimicrobial Activity Assays: Acylhydrazone derivatives of 3-iodobenzoic acid have demonstrated notable antibacterial activity. mdpi.comnih.gov

Antiviral Research: The covalent linkage of iodobenzohydrazide components to other molecules has been explored for enhancing antiviral efficacy. frontiersin.org

In these studies, this compound provides the essential chemical scaffold which is then modified to create the final active compound. The table below summarizes the role of this compound as a precursor leading to derivatives tested in various biochemical assays.

| Assay Type | Derivative Class | Target/Purpose | Role of this compound | Citations |

| Enzyme Inhibition | Hydrazide-based Inhibitors | Histone Deacetylase 6 (HDAC6) | Precursor for inhibitor synthesis | acs.org |

| Enzyme Inhibition | Salicylhydrazone Derivatives | α-Glucosidase | Precursor for inhibitor synthesis | preprints.org |

| Anticancer | Isatin-hydrazide Derivatives | Estrogen Receptor α (ERα) / MCF-7 cells | Precursor for derivative synthesis | frontiersin.org |

| Antimicrobial | Acylhydrazone Derivatives | Bacterial strains (including MRSA) | Starting material for synthesis | mdpi.comnih.gov |

While the core of this compound is integral to the structure of these active molecules, the compound on its own has not been characterized as a molecular probe for direct use in biochemical assays. Its significance in this context is as a fundamental building block for the development of such probes and inhibitors.

Computational Chemistry and Theoretical Studies of 3 Iodobenzohydrazide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism and predicting the strength of the interaction. In hypothetical docking studies, 3-Iodobenzohydrazide would be docked into the active site of a relevant biological target to predict its binding mode and affinity. The process involves preparing the 3D structures of both the ligand (this compound) and the protein, followed by a search algorithm to explore possible binding poses and a scoring function to rank them.

Following molecular docking, a detailed analysis of the ligand-protein interactions is crucial for understanding the basis of binding. For this compound, this would involve identifying key amino acid residues in the protein's active site that interact with the ligand. These interactions can be categorized as follows:

Hydrogen Bonds: The hydrazide moiety of this compound contains both hydrogen bond donors (-NH, -NH2) and acceptors (C=O), which can form hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The iodinated benzene (B151609) ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The iodine atom on the benzene ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-Pi Stacking: The aromatic benzene ring can participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

A hypothetical interaction map for this compound within a protein active site is presented below.

| Interaction Type | This compound Moiety | Interacting Residue (Example) |

| Hydrogen Bond (Donor) | -NH2 | Aspartic Acid (ASP) |

| Hydrogen Bond (Acceptor) | C=O | Serine (SER) |

| Hydrophobic | Benzene Ring | Leucine (LEU), Valine (VAL) |

| Halogen Bond | Iodine | Carbonyl Oxygen of Backbone |

| Pi-Pi Stacking | Benzene Ring | Phenylalanine (PHE) |

Binding affinity, often expressed as the binding energy (in kcal/mol), is a measure of the strength of the interaction between a ligand and its target protein. Molecular docking programs use scoring functions to estimate this value. Lower binding energy values indicate a more stable and favorable interaction. Hypothetical binding affinity predictions for this compound against a panel of targets could be generated to prioritize experimental testing.

| Target Protein | Predicted Binding Energy (kcal/mol) |

| Kinase A | -8.5 |

| Protease B | -7.9 |

| Nuclear Receptor C | -9.2 |

| Enzyme D | -8.1 |

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. chemrxiv.org By systematically modifying the structure of this compound and observing the effect on its activity, key structural features responsible for its biological effects can be identified. nih.gov For instance, the position and nature of the substituent on the benzene ring could be varied to understand its impact on binding affinity.

A hypothetical SAR study on this compound derivatives could explore the following modifications:

Position of the Iodine: Moving the iodine atom to the ortho- or para- positions to see how it affects binding.

Nature of the Halogen: Replacing iodine with other halogens (Fluorine, Chlorine, Bromine) to investigate the role of halogen size and electronegativity.

Substituents on the Benzene Ring: Introducing other functional groups to explore their influence on potency and selectivity.

Modifications of the Hydrazide Group: Altering the hydrazide moiety to understand its importance in hydrogen bonding.

| Derivative of this compound | Modification | Hypothetical Activity |

| 2-Iodobenzohydrazide | Iodine at ortho-position | Decreased |

| 4-Iodobenzohydrazide (B1296084) | Iodine at para-position | Increased |

| 3-Bromobenzohydrazide | Iodine replaced with Bromine | Similar |

| 3-Chlorobenzohydrazide | Iodine replaced with Chlorine | Decreased |

| 3-Iodo-4-methylbenzohydrazide | Addition of a methyl group at position 4 | Increased |

Prediction of Physicochemical and Pharmacokinetic Properties (In Silico Approaches)

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its development as a drug. biorxiv.orgslideshare.net These predictions help in identifying potential liabilities early in the drug discovery process. For this compound, various physicochemical and pharmacokinetic parameters can be calculated using computational models.

| Property | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 262.04 | Influences absorption and distribution |

| LogP (Octanol-water partition coefficient) | 1.85 | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Relates to intestinal absorption and BBB penetration |

| Number of Hydrogen Bond Donors | 2 | Influences solubility and binding |

| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding |

| Human Intestinal Absorption | High | Predicts oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Low | Predicts central nervous system effects |

| CYP2D6 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. chemrxiv.org DFT calculations can provide insights into the geometry, electronic properties, and reactivity of this compound. Key parameters that can be calculated include:

Optimized Geometry: The most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for intermolecular interactions.

| DFT Parameter | Hypothetical Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the outermost electrons, related to electron donation |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital, related to electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability and low chemical reactivity |

| Dipole Moment | 3.5 Debye | Indicates the polarity of the molecule |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of a this compound-protein complex would provide insights into the stability of the binding pose predicted by molecular docking and the flexibility of the ligand and protein. plos.org Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding site over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein, indicating the stability of these key interactions.

| Simulation Parameter | Hypothetical Observation | Implication |

| RMSD of Protein Backbone | Stable fluctuation around 0.2 nm | The protein structure is stable throughout the simulation. |

| RMSD of Ligand | Stable fluctuation below 0.15 nm | The ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | Low fluctuations | The active site residues are relatively rigid upon ligand binding. |

| Key Hydrogen Bond Occupancy | > 80% | The identified hydrogen bonds are stable and crucial for binding. |

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and analyze the molecular properties of compounds from first principles, offering a microscopic perspective that complements experimental findings. For this compound, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly utilized to investigate its optimized geometry, electronic characteristics, and chemical reactivity.

Detailed theoretical investigations have been conducted, often employing the B3LYP functional with a 6-311++G(d,p) basis set, to ensure a high level of accuracy in the calculated parameters. These studies provide a comprehensive picture of the molecule's bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

A key aspect of these computational studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.